molecular formula C10H14N2O4S B1297253 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid CAS No. 337499-88-4

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Cat. No. B1297253
M. Wt: 258.3 g/mol
InChI Key: SMKGDVZLKAQNHT-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on compounds structurally related to 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid primarily focuses on their synthesis, properties, and potential applications. For instance, the peculiarities of cyclization reactions involving related chemical structures have been explored, revealing insights into the formation of various pyrimidinone derivatives under specific conditions, highlighting the diversity and complexity of reactions these compounds can undergo (Goryaeva, Burgart, & Saloutin, 2013).

Biomedical Research

In biomedical research, the focus has been on synthesizing derivatives and analogs to explore their biological activities. For example, derivatives of pyrimidin-5-ylpropanoic acids have been investigated for their potential anti-inflammatory and analgesic properties, suggesting their utility in designing new therapeutic agents (Kvita & Schweizer, 1989). Additionally, certain pyrimidinone derivatives have been evaluated for their anticonvulsant activities, contributing to the development of novel antiepileptic drugs (Sharma, Gawande, Mohan, & Goel, 2016).

Photophysics and Photochemistry

The photophysical properties of pyrimidinone derivatives, including those related to 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid, have been a subject of interest. Studies have explored how these compounds interact with light, leading to the formation of various photoproducts. Such investigations shed light on the stability and reactivity of these compounds under UV radiation, which is crucial for understanding their potential prebiotic roles and applications in photodynamic therapy (Vos et al., 2022).

Potential Antitumor Activities

Explorations into the antitumor activities of compounds structurally related to 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid have also been reported. Some studies have focused on synthesizing and evaluating derivatives as dual inhibitors of critical enzymes in cancer cell proliferation, offering insights into their potential as anticancer agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

3-[(4-hydroxy-6-oxo-5-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5(2)7-8(15)11-10(12-9(7)16)17-4-3-6(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H2,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKGDVZLKAQNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)SCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349556
Record name STK561813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

CAS RN

337499-88-4
Record name STK561813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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